molecular formula C18H21Cl2N3O9 B1245203 Kaitocephalin CAS No. 198710-92-8

Kaitocephalin

Cat. No. B1245203
CAS RN: 198710-92-8
M. Wt: 494.3 g/mol
InChI Key: AJQRDRIPQOAJCM-BWOKQULHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaitocephalin is a natural product found in Penicillium miczynskii with data available.

Scientific Research Applications

Antagonism of Glutamate Receptors

Kaitocephalin has been studied for its antagonistic effects on glutamate receptors. It's particularly effective against N-methyl-D-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA)/kainic acid (KA) receptors, showing protective properties against excitotoxic-death of cultured neurons (Limon et al., 2010).

Potential for Subtype-Specific Antagonists

The crystal structure of kaitocephalin bound to an AMPA receptor ligand binding domain suggests its potential as a scaffold for developing subtype-specific glutamate receptor antagonists. This could be significant for addressing neurological disorders and neuronal damage from stroke (Ahmed et al., 2012).

Glutamate Receptor Antagonist

Kaitocephalin is isolated from Eupenicillium shearii and acts as a glutamate receptor antagonist. It has shown to protect neurons from kainate toxicity (Shin‐ya et al., 1997).

Synthetic Studies

Significant work has been done in the synthesis of kaitocephalin, contributing to a better understanding of its structure and potential modifications for enhanced efficacy (Loh et al., 2001), (Takahashi et al., 2012).

Selectivity for NMDA Receptor

A study of kaitocephalin's structure-activity relationship led to the discovery of (7S)-kaitocephalin as a highly selective NMDA receptor ligand. This highlights its potential for targeted therapeutic applications (Yasuno et al., 2016).

properties

CAS RN

198710-92-8

Product Name

Kaitocephalin

Molecular Formula

C18H21Cl2N3O9

Molecular Weight

494.3 g/mol

IUPAC Name

(2R,5R)-2-[(1S,2R)-2-amino-2-carboxy-1-hydroxyethyl]-5-[(2S)-2-carboxy-2-[(3,5-dichloro-4-hydroxybenzoyl)amino]ethyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H21Cl2N3O9/c19-8-3-6(4-9(20)12(8)24)14(26)22-10(15(27)28)5-7-1-2-18(23-7,17(31)32)13(25)11(21)16(29)30/h3-4,7,10-11,13,23-25H,1-2,5,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)/t7-,10+,11-,13+,18-/m1/s1

InChI Key

AJQRDRIPQOAJCM-BWOKQULHSA-N

Isomeric SMILES

C1C[C@@](N[C@H]1C[C@@H](C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)([C@H]([C@H](C(=O)O)N)O)C(=O)O

SMILES

C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O

Canonical SMILES

C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O

synonyms

kaitocephalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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